1H NMR and 13C NMR spectra of 4-(Methylthio)-1H-imidazole
1H NMR and 13C NMR spectra of 4-(Methylthio)-1H-imidazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Methylthio)-1H-imidazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Methylthio)-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical and agricultural research.[1][2] The document delves into the theoretical principles and practical interpretation of its spectral features, addressing the influence of the methylthio substituent, solvent effects, and the critical phenomenon of tautomerism. Detailed experimental protocols for acquiring high-quality 1D and 2D NMR data are presented, aimed at researchers, scientists, and professionals in drug development. The guide is structured to offer not just data, but a foundational understanding of the causal relationships between molecular structure and spectral output, ensuring a robust and validated approach to characterization.
Introduction: The Significance of 4-(Methylthio)-1H-imidazole
4-(Methylthio)-1H-imidazole is a versatile heterocyclic building block. The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine. The introduction of a methylthio (-SCH₃) group at the C4 position significantly modulates the electronic properties and metabolic stability of the imidazole ring, making it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[2] Its applications often involve leveraging its potential as a fungicide or as a key intermediate for pharmaceuticals targeting specific enzymatic pathways.[2]
Accurate and unambiguous structural characterization is paramount in the development of molecules derived from this scaffold. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise insights into the molecular framework in solution. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing the necessary framework for its confident identification and analysis.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for spectral assignment. The standard IUPAC numbering for the 4-(Methylthio)-1H-imidazole ring is adopted throughout this guide.
Caption: IUPAC numbering of 4-(Methylthio)-1H-imidazole.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(Methylthio)-1H-imidazole is characterized by three distinct signals in the aromatic and aliphatic regions, plus a variable signal for the N-H proton. The electron-donating nature of the methylthio group influences the shielding of the imidazole ring protons.
Imidazole Ring Protons (H2 and H5)
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H2 Proton: The proton at the C2 position is flanked by two electronegative nitrogen atoms, resulting in significant deshielding. It is therefore expected to appear furthest downfield, typically in the range of δ 7.5-7.8 ppm .[3][4] This signal will appear as a singlet, or a narrow doublet due to a small long-range coupling to H5.
-
H5 Proton: The proton at the C5 position is adjacent to the N1-H group. Its chemical shift is influenced by the electron-donating -SCH₃ group at C4, leading to increased shielding relative to H2. It is expected to resonate in the region of δ 6.8-7.2 ppm .[4] This signal will also appear as a singlet or a narrow doublet.
Methylthio Protons (-SCH₃)
The three protons of the methyl group are chemically equivalent and exhibit a sharp singlet. Their position is characteristic of a methyl group attached to a sulfur atom, typically appearing in the upfield region of δ 2.3-2.5 ppm .
Imidazole N-H Proton
The N-H proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable (typically δ 10-13 ppm in DMSO-d₆) and is dependent on solvent, concentration, and temperature. In protic solvents like D₂O, this proton will exchange with deuterium and the signal will disappear.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the carbon backbone of the molecule. The key challenge in interpreting the ¹³C NMR of asymmetrically substituted imidazoles is the effect of prototropic tautomerism.
The Impact of Tautomerism
4-(Methylthio)-1H-imidazole exists as an equilibrium between two tautomeric forms. This equilibrium can be fast on the NMR timescale, leading to averaged chemical shifts for C4 and C5.
Caption: Tautomeric equilibrium in 4-(Methylthio)-1H-imidazole.
In aprotic, non-polar solvents, this exchange can be rapid, making C4 and C5 appear similar or causing their signals to broaden. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium may be slowed or shifted, allowing for the observation of distinct signals.[5] For the purpose of this guide, we will discuss the expected positions based on a fixed tautomer.
Imidazole Ring Carbons (C2, C4, C5)
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C2 Carbon: Similar to its attached proton, the C2 carbon is the most deshielded carbon of the imidazole ring due to its position between two nitrogen atoms. Its resonance is expected around δ 135-139 ppm .[3][6]
-
C4 Carbon: This carbon is directly attached to the sulfur atom. The alpha-effect of the thioether group typically results in a downfield shift. It is also adjacent to N3. Its chemical shift is anticipated in the range of δ 138-142 ppm .
-
C5 Carbon: This carbon is adjacent to C4 and N1. It is generally the most shielded of the ring carbons, with an expected chemical shift around δ 115-120 ppm .
The significant difference in the calculated chemical shifts between C4 and C5 is a key diagnostic feature for identifying the predominant tautomer in solution.[7]
Methylthio Carbon (-SCH₃)
The carbon of the methyl group is highly shielded and will appear far upfield, typically in the range of δ 14-18 ppm .[4]
Summary of NMR Data
The expected chemical shifts for 4-(Methylthio)-1H-imidazole are summarized below. Values are approximate and can vary with solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H2 / C2 | 7.5 - 7.8 | s | 135 - 139 |
| H5 / C5 | 6.8 - 7.2 | s | 115 - 120 |
| N-H | 10 - 13 (variable) | br s | - |
| -SC H₃ | - | - | 14 - 18 |
| -SCH ₃ | 2.3 - 2.5 | s | - |
| C4 | - | - | 138 - 142 |
Confirmation with 2D NMR Spectroscopy
To eliminate ambiguity and definitively assign each resonance, two-dimensional NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[8][9] For 4-(Methylthio)-1H-imidazole, it would show:
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A cross-peak connecting the proton at δ ~7.6 ppm (H2 ) with the carbon at δ ~137 ppm (C2 ).
-
A cross-peak connecting the proton at δ ~7.0 ppm (H5 ) with the carbon at δ ~118 ppm (C5 ).
-
A cross-peak connecting the proton signal at δ ~2.4 ppm (-SCH₃ ) with the carbon signal at δ ~16 ppm (-SCH₃ ).
Quaternary carbons, like C4, do not have attached protons and will therefore be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure.[8][10]
Caption: Key expected HMBC correlations for structural confirmation.
Key expected correlations include:
-
From -SCH₃ protons (δ ~2.4 ppm): A strong correlation to C4 (δ ~140 ppm) over two bonds.
-
From H5 proton (δ ~7.0 ppm): Correlations to C4 (two bonds) and potentially to C2 (three bonds).
-
From H2 proton (δ ~7.6 ppm): Correlations to C4 and C5 (both three bonds).
These correlations create a self-validating network of connections that confirms the substituent position and the overall integrity of the imidazole scaffold.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
This section provides a standardized protocol for the NMR analysis of 4-(Methylthio)-1H-imidazole.
Sample Preparation
-
Mass Determination: Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[11]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended due to its excellent solvating power for polar compounds and its ability to slow N-H exchange, allowing for clearer observation of the N-H proton. CDCl₃ can also be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] Gentle vortexing or warming may be used to aid dissolution.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particulates are present.[11]
NMR Data Acquisition Workflow
Caption: Standard workflow for comprehensive NMR analysis.
Spectrometer Parameters (Typical for a 500 MHz Instrument)
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
HSQC:
-
Pulse Sequence: Edited HSQC with gradients (hsqcedetgpsp).
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
-
HMBC:
-
Pulse Sequence: HMBC with gradients (hmbcgplpndqf).
-
Long-Range Coupling Constant: Optimized for 8-10 Hz.
-
Conclusion
The NMR spectroscopic analysis of 4-(Methylthio)-1H-imidazole is straightforward but requires careful consideration of the electronic effects of the methylthio substituent and the dynamic process of tautomerism. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a complete and unambiguous characterization of the molecule. The data and protocols presented in this guide serve as an authoritative resource for scientists engaged in the synthesis and development of novel imidazole-based compounds, ensuring high confidence in their structural assignments.
References
- Beltrán-Gracia, E., et al. (2017). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society.
- Benchchem (n.d.). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
-
Toteva, M. M., et al. (2020). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]
- ChemAxon (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.
-
ResearchGate (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
-
Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]
-
PubMed Central (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Available at: [Link]
-
Abboud, J., Boyer, G., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. Available at: [Link]
-
ResearchGate (n.d.). NMR and ESR of organosulphur compounds. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Available at: [Link]
-
IMSERC (n.d.). NMR Periodic Table: Sulfur NMR. IMSERC. Available at: [Link]
-
SpectraBase (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Royal Society of Chemistry (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. Available at: [Link]
-
MDPI (n.d.). 33S NMR: Recent Advances and Applications. MDPI. Available at: [Link]
-
PubMed Central (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PubMed Central. Available at: [Link]
-
ACS Publications (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry. Available at: [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Available at: [Link]
-
Taylor & Francis Online (1983). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Spectroscopy Letters. Available at: [Link]
-
Cenmed Enterprises (n.d.). 4 (Methylthio) 1H Imidazole. Cenmed Enterprises. Available at: [Link]
-
MDPI (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.). MDPI. Available at: [Link]
-
ResearchGate (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). IJSRET. Available at: [Link]
-
ACD/Labs (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at: [Link]
-
Columbia University (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
MDPI (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
-
Advances in Polymer Science (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
-
ResearchGate (n.d.). Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. ResearchGate. Available at: [Link]
-
PubMed Central (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. Available at: [Link]
-
CORE (n.d.). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. CORE. Available at: [Link]
-
ResearchGate (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Figure S3. 13 C NMR spectra of compound 1. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
